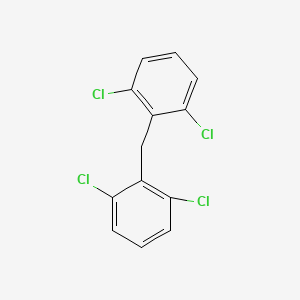

1,1'-Methylenebis(2,6-dichlorobenzene)

CAS No.: 84604-90-0

Cat. No.: VC16961231

Molecular Formula: C13H8Cl4

Molecular Weight: 306.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84604-90-0 |

|---|---|

| Molecular Formula | C13H8Cl4 |

| Molecular Weight | 306.0 g/mol |

| IUPAC Name | 1,3-dichloro-2-[(2,6-dichlorophenyl)methyl]benzene |

| Standard InChI | InChI=1S/C13H8Cl4/c14-10-3-1-4-11(15)8(10)7-9-12(16)5-2-6-13(9)17/h1-6H,7H2 |

| Standard InChI Key | HUNVCZYKHPLUQB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CC2=C(C=CC=C2Cl)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecule features two 2,6-dichlorobenzene moieties connected via a methylene (–CH₂–) group. This configuration creates a sterically hindered environment, with chlorine atoms occupying the ortho positions relative to the bridging carbon. X-ray crystallographic studies of analogous compounds, such as 4,4′-methylenebis(3-chloro-2,6-diethylaniline), reveal twist angles between aromatic rings ranging from 54° to 68°, depending on substituent effects . Although no crystal structure exists for 1,1'-methylenebis(2,6-dichlorobenzene), molecular modeling suggests similar torsional strain due to chlorine's van der Waals radius (1.80 Å) .

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 306.01462 g/mol | |

| Density | Estimated 1.45–1.55 g/cm³ | – |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| LogP (Octanol-Water) | Estimated 5.2–5.8 | – |

The absence of experimental melting/boiling point data highlights gaps in current characterization efforts. Solubility predictions using the Hansen solubility parameters suggest limited water solubility (<0.1 mg/L at 25°C) but good solubility in chlorinated solvents like dichloromethane .

Synthesis and Production Pathways

Chlorobenzene-Based Routes

Industrial synthesis likely parallels methods for dichlorobenzene derivatives. A plausible pathway involves:

-

Friedel-Crafts alkylation: Reaction of 2,6-dichlorobenzene with formaldehyde in the presence of Lewis acids (e.g., AlCl₃) at 80–120°C .

-

Purification: Distillation or recrystallization to isolate the methylenebis product from mono- and tri-chlorinated byproducts.

This approach mirrors the production of 1,3-dichlorobenzene, where chlorobenzene undergoes catalytic chlorination with FeCl₃ at 40–60°C . Challenges include controlling regioselectivity and minimizing polychlorinated side products.

Alternative Methods

Small-scale laboratory synthesis could employ:

-

Ullmann coupling: Copper-mediated coupling of 2,6-dichloroiodobenzene with methylene diiodide .

-

Reductive coupling: Nickel-catalyzed dimerization of 2,6-dichlorobenzaldehyde followed by dehydration.

Yield optimization remains problematic, with typical outputs below 60% for multistep reactions . Industrial suppliers like Hu Bei Jiutian Bio-medical Technology Co., Ltd. list the compound but provide no details on production scales or purity .

Recent Research Developments

Crystallographic Studies (2025)

A 2025 single-crystal X-ray analysis of 4,4′-methylenebis(3-chloro-2,6-diethylaniline) revealed:

-

Hydrogen bonding networks: N–H⋯N interactions (2.89 Å) stabilize crystal packing .

-

Conformational flexibility: Twist angles vary by 8–12° depending on substituents .

These findings suggest that 1,1'-methylenebis(2,6-dichlorobenzene) may exhibit tunable solid-state properties through crystal engineering.

Computational Modeling

Density functional theory (DFT) calculations on model systems predict:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume